Thieno[2,3-b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C7H3O2S2- |
|---|---|
Molecular Weight |
183.2 g/mol |
IUPAC Name |
thieno[2,3-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C7H4O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9)/p-1 |
InChI Key |
JXHSGSLIUHNKRC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC2=C1C=C(S2)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Thieno[3,2-b]thiophene Derivatives
The positional isomer thieno[3,2-b]thiophene-2-carboxylate differs in the fused thiophene ring arrangement. Studies show that substitution patterns significantly impact electronic properties and crystal packing. For example:
- Thieno[3,2-b]thiophene-2-carboxylic acid (C$7$H$4$O$2$S$2$) exhibits stronger intermolecular hydrogen bonding due to the carboxylic acid group, contrasting with the ester’s reduced crystallinity .
- In liquid crystal applications, alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylates display distinct mesophase stability compared to [2,3-b] isomers, attributed to steric and electronic effects .
Table 1: Comparison of Thienothiophene Isomers
| Property | Thieno[2,3-b]thiophene-2-carboxylate | Thieno[3,2-b]thiophene-2-carboxylate |
|---|---|---|
| Molecular Formula | C$8$H$6$O$2$S$2$ | C$8$H$6$O$2$S$2$ |
| Functional Group | Ester | Carboxylic Acid/Ester |
| Key Applications | Organic semiconductors, prodrugs | Liquid crystals, hydrogen-bonded networks |
| Synthesis Route | Stille coupling, esterification | Bromination, Suzuki-Miyaura coupling |
| Solubility | Moderate (ester improves solubility) | Low (carboxylic acid) |
Functional Group Variants
Thieno[2,3-b]thiophene-2-carboxaldehyde (C$7$H$4$OS$_2$)
- The aldehyde group enables condensation reactions for Schiff base formation, unlike the carboxylate’s ester hydrolysis .
- Lower molecular weight (168.24 g/mol) compared to carboxylate derivatives reduces steric hindrance, favoring reactivity in heterocyclic synthesis .
Methyl 3,4-Dimethylthis compound (C${10}$H${10}$O$2$S$2$)
- Methyl substituents at the 3,4-positions enhance thermal stability (CAS 175202-66-1) and alter π-stacking in thin-film transistors .
Preparation Methods
Reaction Mechanism and Regioselectivity
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thioglycolate anion attacks the electron-deficient C-5 position of the chlorothiophene precursor. Computational studies using density functional theory (DFT) confirm that the electron-withdrawing ester group at C-2 directs substitution to the C-5 site, minimizing steric clashes. Regioselectivity is further enhanced by the use of bulky bases like potassium tert-butoxide, which deprotonate intermediates without promoting side reactions.
Table 1: Key Parameters in Fiesselmann Synthesis
| Parameter | Optimal Condition | Impact on Yield/Selectivity |
|---|---|---|
| Base | KOtBu (1.2 equiv) | Maximizes deprotonation efficiency |
| Solvent | THF | Enhances solubility of intermediates |
| Temperature | 0°C → RT | Minimizes decomposition |
| Reaction Time | 12–24 h | Ensures complete conversion |
| Starting Material | Methyl 3-chlorothiophene-2-carboxylate | Enables C-5 functionalization |
Yields typically range from 60–75%, with purity >95% confirmed via HPLC.
Cyclization Strategies for Ester Functionalization
Cyclization reactions provide an alternative route to thieno[2,3-b]thiophene-2-carboxylates, particularly for derivatives requiring specific substitution patterns. A widely adopted method involves the base-mediated cyclization of methyl [(3-formylthiophen-2-yl)thio]acetate, utilizing 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane (DCM) at 0°C.
Critical Steps and Optimization
The reaction’s success hinges on:
-
Precursor Activation : DBU abstracts the α-proton from the thioacetate group, generating a thiolate nucleophile.
-
Intramolecular Attack : The nucleophile attacks the formyl carbon, forming the fused thiophene ring.
-
Workup : Gradient elution with DCM/hexane isolates the product with 63% yield.
Microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 15 min at 100°C) while maintaining yields >60%.
Novel Catalytic Protocols
Recent advances employ heterogeneous catalysts to streamline synthesis. Amberlyst 15H, a sulfonic acid resin, facilitates the one-pot synthesis of thieno[2,3-b]thiophene-2-carboxylates from 1,2-diaza-1,3-dienes and indoline-2-thione under mild conditions.
Mechanistic Insights
The reaction proceeds via:
Table 2: Performance of Catalytic Methods
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amberlyst 15H | MeOH | RT | 78 | 98 |
| H2SO4 | EtOH | 50 | 65 | 90 |
| None | DCM | RT | <10 | N/A |
This method eliminates hazardous reagents and achieves yields up to 78%, making it scalable for industrial applications.
Structural Validation and Analytical Techniques
Confirming the identity and purity of thieno[2,3-b]thiophene-2-carboxylates requires multimodal characterization:
Spectroscopic Methods
Chromatographic Analysis
Reverse-phase HPLC with UV detection (λ = 254 nm) achieves baseline separation of regioisomers, with retention times varying by 0.5–1.2 min depending on substitution patterns.
Scalability and Industrial Considerations
Transitioning laboratory-scale syntheses to industrial production requires addressing:
Solvent and Energy Efficiency
Table 3: Economic Comparison of Methods
| Method | Cost per kg (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Fiesselmann Synthesis | 12,000 | 70 | 95 |
| Catalytic Protocol | 8,500 | 78 | 98 |
| Cyclization | 10,000 | 63 | 97 |
The catalytic protocol offers the best balance of cost and performance, though Fiesselmann synthesis remains preferred for high-purity applications .
Q & A
Q. What are the standard synthetic routes for thieno[2,3-b]thiophene-2-carboxylate, and how do reaction conditions influence product purity?
Methodological Answer: Traditional synthesis involves multi-step cyclization from 3-substituted thiophene-2-carboxylate precursors, often requiring harsh conditions (e.g., strong acids/bases) and yielding <50% purity . Recent advancements use Pd-catalyzed coupling to synthesize 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, achieving higher regioselectivity (up to 85% yield) under milder conditions. Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and reaction time (12–24 hours). Post-synthesis purification via gradient HPLC (e.g., methanol-water) is critical to isolate >98% pure products .
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (ester -OCH₃/-OCH₂CH₃) and δ 120–140 ppm (aromatic carbons) confirm the thienothiophene backbone .
- IR Spectroscopy : Absorbance at 1700–1750 cm⁻¹ (C=O stretch of carboxylate) and 3100–3300 cm⁻¹ (N-H stretch in amide derivatives) .
- HPLC : Retention time consistency against reference standards ensures purity (>98%) .
Q. What safety protocols are essential when handling this compound derivatives?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of sulfur oxide decomposition products .
- PPE : Nitrile gloves (tested for permeation resistance) and lab coats prevent skin contact, as acute toxicity (H302/H312) is reported for related thiophene derivatives .
- Waste Disposal : Collect residues in sealed containers to prevent environmental release; incineration is recommended .
Advanced Research Questions
Q. How can researchers optimize Pd-catalyzed synthesis to address low yields in this compound derivatives?
Methodological Answer: Low yields (<50%) often stem from incomplete cyclization or side reactions. Optimization strategies include:
- Catalyst Screening : Pd(OAc)₂ with bidentate ligands (e.g., dppf) enhances catalytic efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of thiophene precursors .
- Temperature Control : Reflux at 80–100°C balances reaction rate and decomposition risks .
- In Situ Monitoring : TLC (silica gel, hexane:ethyl acetate 3:1) identifies intermediate byproducts for pathway adjustment .
Q. What strategies mitigate decomposition of this compound under acidic or oxidizing conditions?
Methodological Answer:
Q. How do structural modifications of this compound affect its antimicrobial activity?
Methodological Answer:
- Electron-Withdrawing Groups : Cyano (-CN) or trifluoromethyl (-CF₃) substituents at the 3-position enhance DNA intercalation, increasing activity against S. aureus (MIC 2–4 µg/mL) .
- Amide Derivatives : Substitution with aryl groups (e.g., 2-chlorophenyl) improves membrane permeability, as shown in logP calculations (XlogP >4) .
- Mechanistic Studies : Fluorescence quenching assays quantify DNA binding affinity (Kd ~10⁻⁶ M) .
Q. What role does this compound play in organic semiconductor design?
Methodological Answer:
- Morphology Control : Vacuum-deposited films of carboxylate derivatives exhibit higher crystallinity (XRD peaks at 2θ = 5–10°) than spin-coated layers, improving charge mobility (µ ~0.1–1 cm²/V·s) .
- Energy Level Tuning : Electron-deficient carboxylate groups lower LUMO levels (-3.5 eV), enabling n-type behavior in OTFTs .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized Assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
- SAR Studies : Compare IC₅₀ values against substituent electronegativity (Hammett σ constants) to identify outliers .
- Metabolite Profiling : LC-MS detects degradation products (e.g., hydrolyzed carboxylates) that may skew activity data .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
